Verosudil Hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1414854-44-6 |
|---|---|
Molecular Formula |
C17H18ClN3O2S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C17H17N3O2S.ClH/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21;/h3-10,15H,1-2H3,(H,18,21)(H,19,22);1H |
InChI Key |
FUBBJNODZIIYHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Verosudil hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Verosudil Hydrochloride: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verosudil, also known by its code designation AR-12286, is a potent and selective small molecule inhibitor of Rho-associated protein kinase (ROCK).[1][2] Developed for the treatment of glaucoma and ocular hypertension, its primary mechanism of action involves the modulation of the trabecular meshwork cytoskeleton to increase aqueous humor outflow and subsequently reduce intraocular pressure (IOP).[3][4][5][6] This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental methodologies related to Verosudil Hydrochloride.
Chemical and Physical Properties
This compound is the hydrochloride salt form of Verosudil, which enhances its stability and handling properties for pharmaceutical applications.[7] The compound is a racemic mixture.[8] It presents as a white to off-white crystalline solid at room temperature.[7]
Physicochemical Data
The key physicochemical properties of Verosudil and its hydrochloride salt are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide hydrochloride | [7][9] |
| Synonyms | AR-12286 Hydrochloride | [3] |
| CAS Number | 1414854-44-6 | [3][9] |
| Molecular Formula | C₁₇H₁₈ClN₃O₂S | [7][9] |
| Molecular Weight | 363.86 g/mol | [7][9] |
| Exact Mass | 363.0808 g/mol | [7] |
| Appearance | White to almost white powder/crystal | [7] |
| Solubility | Soluble in DMSO (45 mg/mL) | [6][7] |
| Storage Conditions | Short term (days-weeks): 0 - 4 °C, dry, dark. Long term (months-years): -20 °C. | [7][10] |
Elemental Composition
The elemental composition for this compound is detailed below.
| Element | Percentage |
| Carbon | 56.12% |
| Hydrogen | 4.99% |
| Chlorine | 9.74% |
| Nitrogen | 11.55% |
| Oxygen | 8.79% |
| Sulfur | 8.81% |
| [Source:[7]] |
Mechanism of Action
Verosudil is a highly potent inhibitor of Rho-associated kinases ROCK1 and ROCK2.[2] The Rho/ROCK signaling pathway is a critical regulator of cell shape, adhesion, and motility, primarily through its effects on the actin cytoskeleton.
The Rho/ROCK Signaling Pathway
The small GTPase RhoA, when activated by guanosine triphosphate (GTP), binds to and activates ROCK. ROCK, a serine/threonine kinase, then phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and MLC phosphatase (MYPT1). This leads to an increase in actin-myosin contractility, resulting in the formation of actin stress fibers and focal adhesions. In the eye's trabecular meshwork (TM), this increased contractility reduces the effective filtration area for aqueous humor, leading to elevated IOP.[11]
Inhibition by Verosudil
Verosudil competitively inhibits the ATP-binding site of ROCK1 and ROCK2, preventing the phosphorylation of its downstream targets.[6] This inhibition leads to the depolymerization of actin stress fibers, a reduction in focal adhesions, and overall relaxation of the trabecular meshwork cells.[3][4] The result is an increase in the trabecular outflow facility, which is the primary mechanism for the observed reduction in intraocular pressure.[6]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Verosudil - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. verosudil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Verosudil | ROCK | TargetMol [targetmol.com]
- 10. medkoo.com [medkoo.com]
- 11. Rho Kinase Inhibitor AR-12286 Reverses Steroid-Induced Changes in Intraocular Pressure, Effective Filtration Areas, and Morphology in Mouse Eyes - PMC [pmc.ncbi.nlm.nih.gov]
Verosudil Hydrochloride: A Deep Dive into its Impact on Actin Stress Fibers and Focal Adhesions
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the mechanism and effects of Verosudil Hydrochloride, a potent Rho-kinase (ROCK) inhibitor, on the cellular architecture, specifically focusing on its role in the disassembly of actin stress fibers and focal adhesions. This document provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental protocols used to elucidate these properties.
Introduction to this compound
This compound (formerly known as AR-12286) is a small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, motility, and adhesion.[3] By inhibiting ROCK, Verosudil disrupts the downstream signaling cascade that leads to the formation and maintenance of contractile actin stress fibers and their attachment points to the extracellular matrix, the focal adhesions.[4][5] This mechanism of action makes Verosudil a subject of significant interest in therapeutic areas where modulation of cell contractility and adhesion is desirable, such as in the treatment of glaucoma.[1][4]
Mechanism of Action: The Rho/ROCK Signaling Pathway
Verosudil exerts its effects by directly inhibiting the catalytic activity of ROCK1 and ROCK2.[1][3] The canonical Rho/ROCK pathway, which is antagonized by Verosudil, is initiated by the activation of the small GTPase RhoA. Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates multiple downstream substrates. Key among these are:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its regulatory subunit (MYPT1).[3][6] This leads to an increase in phosphorylated MLC, which promotes the assembly of actin filaments into contractile stress fibers and enhances cellular contractility.[6]
-
LIM kinase (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin.[6] Inactive cofilin is unable to depolymerize actin filaments, thus promoting the stabilization of actin stress fibers.[6]
By inhibiting ROCK, Verosudil prevents these phosphorylation events, leading to decreased MLC phosphorylation and increased cofilin activity. The net result is a reduction in actomyosin contractility and the disassembly of actin stress fibers.[4][6] This disruption of the cytoskeleton subsequently leads to the destabilization and disassembly of focal adhesions.[1]
Quantitative Data on this compound's Activity
The potency and efficacy of this compound have been quantified in various in vitro studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of Verosudil
| Target | Parameter | Value (nM) | Reference |
| ROCK1 | Ki | 2 | [1] |
| ROCK2 | Ki | 2 | [1] |
| PKA | Ki | 69 | [1] |
| PKCT | Ki | 9322 | [1] |
| MRCKA | Ki | 28 | [1] |
| CAM2A | Ki | 5855 | [1] |
Table 2: Cellular Effects of Verosudil on Actin Cytoskeleton and Focal Adhesions
| Cell Type | Effect | Parameter | Value (nM) | Reference |
| Porcine Trabecular Meshwork (PTM) | Disruption of actin stress fibers | IC50 | 924 | [1] |
| Human Trabecular Meshwork (HTM) | Disruption of focal adhesions | IC50 | 818 | [1] |
Experimental Protocols
The following sections detail the methodologies used to investigate the effects of this compound on actin stress fibers and focal adhesions.
Cell Culture
-
Cell Lines: Primary human trabecular meshwork (HTM) cells or porcine trabecular meshwork (PTM) cells are commonly used.[1][7]
-
Culture Conditions: Cells are cultured in appropriate media, such as Trabecular Meshwork Cell Medium (TMCM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.[7][8]
Treatment with this compound
-
Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.[3]
-
Application: The stock solution is diluted in culture medium to achieve the desired final concentrations (e.g., 0.001-100 μM).[1] Cells are incubated with the Verosudil-containing medium for a specified duration (e.g., 6 hours).[1]
Immunofluorescence Staining for Actin Stress Fibers and Focal Adhesions
This protocol outlines the steps for visualizing the actin cytoskeleton and focal adhesions.
-
Fixation: Cells are washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[9]
-
Permeabilization: After washing with PBS, cells are permeabilized with 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibodies to access intracellular structures.[9]
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes.
-
Primary Antibody Incubation: To visualize focal adhesions, cells are incubated with a primary antibody against a focal adhesion protein, such as anti-vinculin or anti-paxillin, for 1 hour at room temperature.[5]
-
Secondary Antibody and Phalloidin Staining: After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody. To visualize actin stress fibers, a fluorescently-labeled phalloidin conjugate (e.g., TRITC-conjugated Phalloidin) is included in this step.[5][9] Incubation is typically for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Coverslips are mounted onto microscope slides using an antifade mounting medium. The cells are then visualized using a fluorescence or confocal microscope.
Quantification of Actin Stress Fibers and Focal Adhesions
-
Image Acquisition: High-resolution images of the stained cells are captured.
-
Image Analysis: Specialized software (e.g., ImageJ with appropriate plugins, or custom computational tools) is used to quantify the changes in actin stress fibers and focal adhesions.[10]
Conclusion
This compound is a potent and selective inhibitor of ROCK1 and ROCK2 that effectively disrupts the actin cytoskeleton and focal adhesions in a dose-dependent manner. Its mechanism of action, centered on the inhibition of the Rho/ROCK signaling pathway, leads to a reduction in cellular contractility and adhesion. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular effects of Verosudil and other ROCK inhibitors. The quantitative data presented underscores its potential as a therapeutic agent in diseases characterized by aberrant cell contractility and cytoskeletal organization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | SFAlab: image-based quantification of mechano-active ventral actin stress fibers in adherent cells [frontiersin.org]
- 5. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro and in Vivo Experimental Studies on Trabecular Meshwork Degeneration Induced by Benzalkonium Chloride (An American Ophthalmological Society Thesis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
Verosudil Hydrochloride: A Technical Guide on its Inhibitory Activity Against ROCK1 and ROCK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of Verosudil Hydrochloride against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2. Verosudil, also known as AR-12286, is a potent and selective ROCK inhibitor that has demonstrated significant potential in therapeutic areas such as glaucoma and ocular hypertension.[1][2][3] This document details its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its pharmacological effects through the direct inhibition of ROCK1 and ROCK2.[1][2][4][5][6][7] These serine/threonine kinases are crucial downstream effectors of the small GTPase RhoA.[3][8][9] The RhoA/ROCK signaling pathway plays a fundamental role in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction.[9]
In the context of glaucoma, the trabecular meshwork, a key tissue in regulating aqueous humor outflow, is a primary target.[10][11][12][13] The inhibition of ROCK by Verosudil leads to the depolymerization of actin stress fibers and the disruption of focal adhesions within the trabecular meshwork cells.[1][2] This results in a relaxation of the tissue and an increase in the outflow of aqueous humor, consequently lowering intraocular pressure.[1][2][4]
Quantitative Inhibitory Data
Verosudil demonstrates potent and equivalent inhibition of both ROCK1 and ROCK2 isoforms. Its activity has been quantified through both cell-free enzymatic assays (Ki values) and cell-based functional assays (IC50 values).
| Target | Parameter | Value (nM) | Reference |
| ROCK1 | Ki | 2 | [1][2][4][6][7] |
| ROCK2 | Ki | 2 | [1][2][4][6][7] |
| Table 1: In Vitro Enzymatic Inhibition of ROCK1 and ROCK2 by this compound. |
| Cellular Effect | Cell Type | Parameter | Value (nM) | Reference |
| Disruption of Actin Stress Fibers | Porcine Primary Trabecular Meshwork (PTM) | IC50 | 924 | [1][2] |
| Disruption of Focal Adhesions | Immortalized Human Trabecular Meshwork (HTM) | IC50 | 818 | [1][2] |
| Table 2: Cellular Functional Activity of this compound. |
Kinase Selectivity Profile
To assess the specificity of Verosudil, its inhibitory activity has been tested against a panel of other kinases. The data indicates a high degree of selectivity for ROCK over other kinases.
| Kinase | Parameter | Value (nM) | Reference |
| PKA | Ki | 69 | [1][2][6] |
| PKCT | Ki | 9322 | [1][2][6] |
| MRCKA | Ki | 28 | [1][2][6] |
| CAM2A | Ki | 5855 | [1][2][6] |
| Table 3: Kinase Selectivity Profile of Verosudil. |
Experimental Protocols
While specific, detailed protocols from the original studies are not publicly available, the following sections describe the generalized methodologies typically employed for the types of experiments cited.
In Vitro Kinase Inhibition Assay (Ki Determination)
The determination of the inhibition constant (Ki) for ROCK1 and ROCK2 by Verosudil likely involved a cell-free enzymatic assay. A common method is a luminescence-based kinase assay.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. The amount of remaining ATP is inversely proportional to the kinase activity.
Generalized Protocol:
-
Reaction Setup: Purified recombinant human ROCK1 or ROCK2 enzyme is incubated in a kinase reaction buffer containing a specific peptide substrate (e.g., S6 kinase substrate peptide) and Mg-ATP.
-
Inhibitor Addition: A range of concentrations of this compound is added to the reaction wells. A control with no inhibitor (vehicle only) is also included.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).
-
Detection: A kinase detection reagent (containing luciferase and luciferin) is added. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, a reaction that produces light, in the presence of ATP.
-
Measurement: The luminescence signal is measured using a plate-reading luminometer.
-
Data Analysis: The Ki value is calculated from the IC50 value, which is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Cytoskeletal Disruption Assay (IC50 Determination)
The IC50 values for the disruption of actin stress fibers and focal adhesions were determined using cell-based assays with trabecular meshwork cells.
Principle: This method involves treating cultured cells with the inhibitor and then visualizing the effects on the cytoskeleton using fluorescence microscopy.
Generalized Protocol:
-
Cell Culture: Porcine or human trabecular meshwork cells are seeded onto glass coverslips in multi-well plates and cultured until they reach a desired confluency.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are incubated for a specified time (e.g., 6 hours).
-
Fixation and Permeabilization: The cells are washed with phosphate-buffered saline (PBS), fixed with paraformaldehyde, and then permeabilized with a detergent like Triton X-100.
-
Staining:
-
To visualize actin stress fibers, the cells are stained with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488).
-
To visualize focal adhesions, the cells are stained with a primary antibody against a focal adhesion protein (e.g., anti-vinculin), followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with DAPI.
-
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
Quantification and Analysis: The images are analyzed using image analysis software to quantify the length and number of actin stress fibers or the number and size of focal adhesions per cell. The IC50 value is determined by plotting the percentage of disruption against the logarithm of the Verosudil concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Verosudil | ROCK | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. Verosudil (AR-12286) | ROCK抑制剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ripasudil - Wikipedia [en.wikipedia.org]
- 9. ROCK2 inhibitors help to restore immune balance [synapse.patsnap.com]
- 10. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. rhopressa.myalcon.com [rhopressa.myalcon.com]
Unlocking the Therapeutic Promise of Verosudil Hydrochloride Beyond Glaucoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verosudil Hydrochloride, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has emerged as a promising therapeutic agent with significant potential beyond its current application in glaucoma. This technical guide provides an in-depth exploration of the expanding therapeutic landscape of Verosudil, focusing on its mechanism of action, preclinical evidence, and ongoing clinical investigations in non-glaucomatous ocular and systemic conditions. Through a comprehensive review of existing literature, this document outlines the scientific rationale and experimental data supporting the exploration of Verosudil for indications such as corneal endothelial diseases, diabetic retinopathy, and potentially other conditions involving endothelial dysfunction and tissue regeneration. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and development in this exciting field.
Introduction: The Rise of ROCK Inhibition as a Therapeutic Strategy
The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cell adhesion, migration, proliferation, and contraction.[1][2][3] Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases. This compound (also known as Ripasudil or K-115) is a small molecule inhibitor that demonstrates high affinity and selectivity for ROCK1 and ROCK2.[4] While its initial approval in Japan was for the treatment of glaucoma and ocular hypertension by increasing trabecular meshwork outflow, a growing body of evidence highlights its therapeutic potential in a broader range of diseases.[5][6] This guide delves into the scientific underpinnings of Verosudil's action and its potential applications in diseases beyond elevated intraocular pressure.
Mechanism of Action: Beyond Aqueous Humor Outflow
The therapeutic effects of Verosudil are primarily attributed to its inhibition of ROCK, which leads to the modulation of downstream cellular effectors. The core mechanism involves the relaxation of the actin cytoskeleton, which has profound implications for various cell types beyond the trabecular meshwork.
The Rho/ROCK Signaling Pathway
The Rho family of small GTPases, upon activation, binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility and stress fiber formation.[7] Verosudil's inhibition of ROCK disrupts this cascade, resulting in vasodilation, increased cell migration, and modulation of cellular adhesion.[8][9]
Caption: Simplified Rho/ROCK Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Reference |
| ROCK1 | Ki | 2 | [4] |
| ROCK2 | Ki | 2 | [4] |
| PKA | Ki | 69 | [4] |
| PKCT | Ki | 9322 | [4] |
| MRCKA | Ki | 28 | [4] |
| CAM2A | Ki | 5855 | [4] |
| Porcine Trabecular Meshwork (PTM) cells | IC50 (Actin Stress Fiber Disruption) | 924 | [4] |
| Human Trabecular Meshwork (HTM) cells | IC50 (Actin Stress Fiber Disruption) | 818 | [4] |
Table 2: Preclinical Efficacy in Corneal Endothelial Cells
| Model | Parameter | Treatment Group | Control Group | P-value | Reference |
| Rabbit Corneal Endothelial Damage | Ki67-positive cells (48 hours) | 91.5 ± 2.0% | 52.6 ± 1.3% | <0.01 | [10] |
| Rabbit Corneal Endothelial Damage | Corneal Transparency (2 weeks) | 5 of 6 corneas transparent | 0 of 6 corneas transparent | - | [10] |
| Human Corneal Endothelial Cells (in vitro) | BrdU Incorporation (0.3-30 µM Ripasudil) | Significantly enhanced | - | <0.01 | [10] |
Therapeutic Potential in Non-Glaucomatous Conditions
Corneal Endothelial Diseases
Rationale: The corneal endothelium has limited regenerative capacity. Verosudil's ability to promote cell proliferation and migration and inhibit apoptosis of corneal endothelial cells makes it a promising candidate for treating conditions like Fuchs' Endothelial Corneal Dystrophy (FECD) and pseudophakic bullous keratopathy.[10]
Preclinical and Clinical Evidence:
-
In a rabbit model of corneal endothelial damage, topical application of Ripasudil promoted wound healing and improved corneal transparency.[10]
-
Clinical trials are underway to evaluate the safety and efficacy of Ripasudil eye drops in patients with FECD undergoing Descemetorhexis.[11] The NCT03575130 trial is a key study in this area.[11]
Diabetic Retinopathy
Rationale: Diabetic retinopathy is characterized by retinal neovascularization and increased vascular permeability. As a ROCK inhibitor, Verosudil can potentially suppress these pathological processes.
Preclinical Evidence:
-
A Phase II study is underway to investigate Ripasudil for the treatment of diabetic retinopathy.[5]
Experimental Protocols
In Vitro Corneal Epithelial Wound Healing (Scratch) Assay
This protocol is a generalized procedure based on established methods.
Caption: A typical workflow for an in vitro scratch assay to assess corneal epithelial cell migration.
Detailed Methodology:
-
Cell Culture: Plate human corneal epithelial cells (e.g., HCE-T cell line) in a multi-well plate and culture until a confluent monolayer is formed.
-
Serum Starvation: To minimize cell proliferation, switch to a serum-free medium for 24 hours prior to the assay.
-
Wound Creation: Create a uniform, linear scratch in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Gently wash the wells to remove detached cells and add fresh serum-free medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Imaging: Capture images of the scratch at baseline (0 hours) and at regular intervals (e.g., every 12 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.
Rabbit Corneal Endothelial Wound Healing Model
This protocol is a generalized procedure based on established methods.
Caption: Workflow for an in vivo rabbit model to evaluate corneal endothelial wound healing.
Detailed Methodology:
-
Animal Model: Use adult New Zealand White rabbits. Anesthetize the animals following approved institutional protocols.
-
Wound Creation:
-
Treatment: Administer topical eye drops containing this compound (e.g., 0.4% solution) or a vehicle control to the wounded eye at specified intervals (e.g., twice daily).[10]
-
Monitoring and Evaluation:
-
Clinical Examination: Perform regular slit-lamp biomicroscopy to assess corneal clarity and fluorescein staining to evaluate epithelial defects.
-
Corneal Thickness: Measure central corneal thickness using pachymetry.
-
Endothelial Cell Morphology: Evaluate endothelial cell density and morphology using in vivo confocal microscopy or at the end of the study with alizarin red S staining of the corneal endothelium.
-
-
Histology: At the study endpoint, euthanize the animals and perform histological analysis of the corneas to assess cellular regeneration and tissue architecture.
Future Directions and Conclusion
The therapeutic potential of this compound extends far beyond its current indication for glaucoma. Its unique mechanism of action as a ROCK inhibitor opens up new avenues for treating a variety of ocular and potentially systemic diseases characterized by endothelial dysfunction, impaired wound healing, and pathological neovascularization. The preclinical and emerging clinical data presented in this guide provide a strong rationale for continued investigation into these novel applications.
Future research should focus on:
-
Elucidating the precise molecular mechanisms of Verosudil in different disease models.
-
Conducting well-designed, large-scale clinical trials to confirm the efficacy and safety of Verosudil in non-glaucomatous indications.
-
Exploring novel drug delivery systems to optimize the therapeutic index of Verosudil for different target tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the Rho-Associated Kinase Inhibitor Eye Drop (Ripasudil) on Corneal Endothelial Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Animal models of corneal endothelial dysfunction to facilitate development of novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Verosudil Hydrochloride in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verosudil Hydrochloride (also known as AR-12286) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] It demonstrates equal inhibitory activity against both ROCK1 and ROCK2 isoforms, with a Ki of 2 nM.[1][2][3] This compound has garnered significant interest in ophthalmology research, particularly for its potential in treating glaucoma by increasing the outflow of aqueous humor through the trabecular meshwork.[1][3][5] this compound exerts its effects by modulating the actin cytoskeleton, leading to the disassembly of actin stress fibers and a reduction in focal adhesions in trabecular meshwork cells.[1][2] These cellular changes are believed to underlie its ability to reduce intraocular pressure.
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture assays to study its effects on key cellular processes. The protocols are primarily focused on human trabecular meshwork (HTM) and porcine trabecular meshwork (PTM) cells, which are relevant models for glaucoma research.
Mechanism of Action: The Rho/ROCK Signaling Pathway
This compound targets the Rho/ROCK signaling pathway, a critical regulator of cell shape, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK phosphorylates downstream targets, including Myosin Light Chain (MLC), leading to increased actin-myosin contractility and the formation of stress fibers and focal adhesions. By inhibiting ROCK, this compound disrupts this cascade, resulting in cytoskeletal relaxation.
Caption: this compound inhibits ROCK, preventing MLC phosphorylation and reducing cytoskeletal tension.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Inhibitory Activity of this compound
| Target | Ki (nM) |
| ROCK1 | 2[1][2][3] |
| ROCK2 | 2[1][2][3] |
Table 2: Cellular Potency of this compound
| Cell Type | Assay | IC50 (nM) |
| Porcine Trabecular Meshwork (PTM) | Disruption of Actin Stress Fibers | 924[1][2] |
| Human Trabecular Meshwork (HTM) | Disruption of Focal Adhesions | 818[1][2] |
Experimental Protocols
Cell Culture Protocols
Human Trabecular Meshwork (HTM) Cell Culture
-
Media: Low-glucose Dulbecco's Modified Eagle's Medium (DMEM).
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: It is recommended to use HTM cells at passages below 7 to maintain their characteristics.
Porcine Trabecular Meshwork (PTM) Cell Culture
-
Media: Low-glucose DMEM with L-glutamine and 110 mg/L sodium pyruvate.
-
Supplements: 10% FBS, 100 mM nonessential amino acids, 100 U/mL penicillin, 100 mg/mL streptomycin sulfate, and 0.25 mg/mL amphotericin B.[2]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: PTM cells are typically used within 5 passages.
In Vitro Assay Protocols
1. Actin Stress Fiber Staining
This protocol describes the visualization of actin stress fibers using fluorescently labeled phalloidin.
Caption: Workflow for actin stress fiber staining.
-
Materials:
-
Cells (HTM or PTM) cultured on glass coverslips
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
-
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound (e.g., 0.001-100 µM) for a specified time (e.g., 6 hours).[1][2] Include a vehicle control.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with fluorescently labeled phalloidin at the manufacturer's recommended concentration for 30-60 minutes at room temperature, protected from light.
-
(Optional) Counterstain with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
2. Focal Adhesion Staining
This protocol outlines the immunofluorescent staining of focal adhesion proteins, such as vinculin.
-
Materials:
-
Cells (HTM or PTM) cultured on glass coverslips
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking and Antibody Dilution Buffer)
-
Primary antibody against a focal adhesion protein (e.g., anti-vinculin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
-
Procedure:
-
Follow steps 1-8 from the Actin Stress Fiber Staining protocol.
-
Incubate the cells with the primary antibody (e.g., anti-vinculin) diluted in 1% BSA/PBS for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody, diluted in 1% BSA/PBS, for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
3. Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)
This protocol describes the detection of changes in MLC phosphorylation upon treatment with this compound.
Caption: Workflow for Western blotting of p-MLC.
-
Materials:
-
Cultured HTM or PTM cells
-
This compound stock solution
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phosphorylated MLC (p-MLC)
-
Primary antibody against total MLC (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to near confluence and treat with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-MLC antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against total MLC or a housekeeping protein like GAPDH.
-
Data Analysis and Interpretation
-
Actin Stress Fibers: The effect of this compound can be quantified by measuring the length and number of actin stress fibers per cell using image analysis software (e.g., ImageJ). A dose-dependent reduction in stress fibers is expected.
-
Focal Adhesions: The number and size of focal adhesions per cell can be quantified from immunofluorescence images. This compound is expected to cause a dose-dependent decrease in focal adhesion number and size.
-
p-MLC Levels: The intensity of the p-MLC bands on the Western blot can be quantified using densitometry. The ratio of p-MLC to total MLC or a housekeeping protein should be calculated to determine the relative change in phosphorylation. A decrease in this ratio is anticipated with this compound treatment.
By following these detailed protocols, researchers can effectively utilize this compound to investigate its in vitro effects on the cellular mechanisms relevant to glaucoma and other diseases involving the Rho/ROCK pathway.
References
- 1. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cultured Porcine Trabecular Meshwork Cells Display Altered Lysosomal Function When Subjected to Chronic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cultured porcine trabecular meshwork cells display altered lysosomal function when subjected to chronic oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trabecular meshwork cell culture in glaucoma research: evaluation of biological activity and structural properties of human trabecular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Administering Verosudil Hydrochloride in Animal Models of Glaucoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verosudil hydrochloride, also known as Ripasudil (and formerly as AR-12286), is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][2] In the context of glaucoma research, Verosudil has emerged as a significant therapeutic agent due to its dual mechanism of action: reducing intraocular pressure (IOP) and providing neuroprotection to retinal ganglion cells (RGCs).[2][3][4] This document provides detailed application notes and experimental protocols for the administration of this compound in various animal models of glaucoma, intended to guide researchers in their preclinical studies.
Verosudil primarily functions by inhibiting ROCK1 and ROCK2, with a reported inhibitory constant (Ki) of 2 nM for both.[1] This inhibition leads to the relaxation of the trabecular meshwork cells, increasing the conventional outflow of aqueous humor and thereby lowering IOP.[1][5][6][7] Beyond its effects on IOP, studies have demonstrated that Verosudil offers neuroprotective benefits, promoting the survival of RGCs in models of optic nerve injury and experimental glaucoma, independent of IOP reduction.[2][3][4]
Data Presentation
Table 1: Efficacy of this compound on Intraocular Pressure (IOP) in Various Animal Models
| Animal Model | Drug Concentration/Dosage | Administration Route | Maximum IOP Reduction | Study Duration | Reference |
| Normotensive Dutch Rabbits | 30 µL eye drops, once daily | Topical | Significant reduction | 3 days | [1] |
| Normotensive Formosan Rock Monkeys | 30 µL eye drops, once daily | Topical | Significant reduction | 3 days | [1] |
| Dexamethasone-induced Ocular Hypertensive C57BL/6 Mice | 10 µL of an unspecified concentration, twice daily | Topical | Significant reduction | 5 weeks | [1] |
| Microbead-induced Glaucoma Mice | 5 µL of 2% Ripasudil, once daily | Topical | Transient reduction | 3 days to 6 weeks | [3] |
| Normotensive New Zealand White Rabbits | 1% ITRI-E-212 (a ROCK inhibitor) | Topical | 25.3% | 6 hours post-administration | [8] |
| Ocular Hypertensive New Zealand White Rabbits | 1% ITRI-E-212 (a ROCK inhibitor) | Topical | 28.4% | 6 hours post-administration | [8] |
| Canine Glaucoma Surgery Model (Beagles) | 50 µL of 0.4% Ripasudil, twice daily | Topical | Significantly lower than control | 4 weeks | [9] |
Table 2: Neuroprotective Effects of this compound in Animal Models
| Animal Model | Drug Concentration/Dosage | Outcome Measure | Results | Reference |
| Microbead-induced Glaucoma Mice | 5 µL of 2% Ripasudil, once daily | Retinal Ganglion Cell (RGC) loss | Reduced RGC loss | [3] |
| Optic Nerve Crush Mice | 5 µL of 2% Ripasudil, daily | RGC survival | Improved RGC survival | [3] |
| Rodent Optic Nerve Crush Injury Model | Not specified | RGC survival and axonal regeneration | Significantly higher than placebo | [2] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the Rho kinase (ROCK) signaling pathway. This pathway plays a crucial role in regulating cell shape and motility. In the eye, ROCK activity in the trabecular meshwork contributes to the resistance of aqueous humor outflow. By inhibiting ROCK, Verosudil leads to a relaxation of the trabecular meshwork, facilitating the drainage of aqueous humor and thus reducing intraocular pressure.
Caption: Verosudil's ROCK Inhibition Pathway.
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in Mice using Dexamethasone and Treatment with Verosudil
Objective: To evaluate the IOP-lowering efficacy of Verosudil in a steroid-induced glaucoma mouse model.
Materials:
-
C57BL/6 mice (6 weeks old)[1]
-
This compound solution
-
Dexamethasone
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Tonometer suitable for mice (e.g., TonoLab)
-
Micropipette
Procedure:
-
Induction of Ocular Hypertension: Administer dexamethasone to induce ocular hypertension as per established protocols.
-
Animal Grouping: Divide mice into a control group (vehicle) and a treatment group (Verosudil).
-
Drug Administration:
-
IOP Measurement:
-
Measure baseline IOP before the start of treatment.
-
Measure IOP at regular intervals throughout the 5-week treatment period. Anesthetize the cornea with a drop of topical anesthetic before each measurement.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and enucleate the eyes for histological analysis to assess changes in the trabecular meshwork and extracellular matrix.
Protocol 2: Microbead-Induced Glaucoma Model in Mice for Neuroprotection Studies
Objective: To assess the neuroprotective effects of Verosudil on RGCs in a mouse model of glaucoma.
Materials:
-
Mice (e.g., C57BL/6)
-
2% Ripasudil (Verosudil) solution in balanced salt solution (BSS), pH adjusted to 7.3[3]
-
BSS (for control group)
-
Microbeads for intracameral injection
-
Anesthetic cocktail (e.g., ketamine, xylazine, acepromazine)
-
Surgical microscope
-
33-gauge needle
-
Antibodies for RGC labeling (e.g., anti-RBPMS)
Procedure:
-
Pre-treatment:
-
Administer one 5 µL drop of 2% Ripasudil or BSS unilaterally per day for 3 days prior to microbead injection.[3]
-
-
Induction of Glaucoma:
-
Anesthetize the mice.
-
Under a surgical microscope, perform an intracameral injection of microbeads to induce IOP elevation.[3]
-
-
Post-treatment:
-
IOP Monitoring: Monitor IOP regularly to confirm the induction of ocular hypertension.
-
Assessment of RGC Survival:
-
At the study endpoint (e.g., 3 days or 6 weeks), euthanize the animals.
-
Enucleate the eyes and prepare retinal wholemounts.
-
Perform immunohistochemistry using anti-RBPMS antibody to label and quantify surviving RGCs.[3]
-
Protocol 3: Optic Nerve Crush Model in Mice to Evaluate Neuroprotection
Objective: To determine the direct neuroprotective effect of Verosudil on RGCs independent of IOP.
Materials:
-
Mice
-
2% Ripasudil solution in BSS, pH 7.3[3]
-
BSS (for control group)
-
Anesthetic
-
Fine forceps for nerve crush
Procedure:
-
Pre-treatment: Administer one 5 µL drop of 2% Ripasudil or BSS unilaterally per day for 3 days before the optic nerve crush.[3]
-
Optic Nerve Crush Surgery:
-
Anesthetize the mouse.
-
Make a small incision in the conjunctiva to expose the optic nerve.
-
Carefully crush the optic nerve for a defined duration using fine forceps.
-
-
Post-treatment:
-
Administer a drop on the day of the crush.
-
Continue daily administration for 3 days after the crush.
-
Administer additional drops at 7 and 14 days post-crush.[3]
-
-
Endpoint Analysis: At the end of the study (e.g., 2 weeks), assess RGC survival through retinal wholemounts and RBPMS labeling as described in Protocol 2.
Experimental Workflow Visualization
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Measuring Verosudil Hydrochloride Efficacy In Vivo
Introduction
Verosudil Hydrochloride (also known as Ripasudil) is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. It is a well-established therapeutic agent for the management of glaucoma and ocular hypertension. The primary mechanism of action of this compound involves the inhibition of ROCK in the trabecular meshwork of the eye. This inhibition leads to a relaxation of the trabecular meshwork cells, resulting in an increased outflow of aqueous humor and a subsequent reduction in intraocular pressure (IOP).
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical animal models, focusing on the measurement of IOP and the evaluation of aqueous humor outflow facility. The intended audience for this document includes researchers, scientists, and professionals involved in ophthalmic drug development.
Mechanism of Action: ROCK Signaling Pathway in the Eye
This compound exerts its therapeutic effect by modulating the actin cytoskeleton of trabecular meshwork cells. The ROCK signaling pathway plays a crucial role in regulating cell contraction and adhesion. By inhibiting ROCK, this compound disrupts this pathway, leading to a decrease in actin stress fibers and focal adhesions. This cellular relaxation of the trabecular meshwork enhances the outflow of aqueous humor, thereby lowering IOP.
Caption: ROCK signaling pathway in the trabecular meshwork and the inhibitory action of this compound.
In Vivo Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the IOP-lowering effects of this compound. Normotensive and hypertensive models in rabbits and non-human primates are commonly utilized.
-
Normotensive Rabbit Model: Useful for initial screening and to assess the effect on normal IOP.
-
Ocular Hypertensive Rabbit Model: Models with induced ocular hypertension (e.g., water-loading model, steroid-induced) are employed to mimic glaucomatous conditions.
-
Non-Human Primate Model: Monkeys, particularly cynomolgus monkeys, have an ocular anatomy and physiology that is highly similar to humans, making them a valuable model for preclinical efficacy and safety assessment.
Experimental Protocols
Protocol 1: Measurement of Intraocular Pressure (IOP) in a Rabbit Model
This protocol describes the measurement of IOP in conscious New Zealand white rabbits following topical administration of this compound.
Materials:
-
This compound ophthalmic solution (e.g., 0.4%)
-
Vehicle control (placebo eye drops)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Rabbit restrainer
Procedure:
-
Acclimatization: Acclimate rabbits to the restraint and IOP measurement procedures for several days prior to the experiment to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
Wait for 30-60 seconds for the anesthetic to take effect.
-
Measure the baseline IOP in both eyes using a calibrated tonometer. Obtain at least three stable readings and calculate the average.
-
-
Drug Administration:
-
Instill a single drop (typically 30-50 µL) of this compound solution into one eye (the treated eye).
-
Instill a single drop of the vehicle control into the contralateral eye (the control eye).
-
-
Post-Treatment IOP Measurement:
-
Measure IOP in both eyes at predetermined time points post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Anesthetize the cornea with proparacaine before each set of measurements.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP reduction in the this compound-treated eye to the vehicle-treated eye.
-
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the IOP-lowering effect.
-
Caption: General experimental workflow for in vivo IOP measurement in rabbits.
Protocol 2: Evaluation of Aqueous Humor Outflow Facility
This protocol provides a method for measuring the facility of aqueous humor outflow, which is a direct assessment of the mechanism of action of this compound.
Materials:
-
Anesthetized rabbits or monkeys
-
Infusion pump and pressure transducer system
-
Cannulas for anterior chamber cannulation
-
General anesthetic (e.g., ketamine/xylazine)
-
This compound solution and vehicle
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame to stabilize the head.
-
Cannulation:
-
Under a surgical microscope, carefully insert two cannulas through the cornea into the anterior chamber of the eye.
-
Connect one cannula to an infusion pump to control the flow of a buffered saline solution.
-
Connect the second cannula to a pressure transducer to continuously monitor IOP.
-
-
Baseline Measurement:
-
Infuse the saline solution at a constant rate to establish a stable baseline IOP.
-
Vary the infusion rate in a stepwise manner and record the corresponding steady-state IOP to calculate the baseline outflow facility (C = ΔFlow/ΔIOP).
-
-
Drug Administration:
-
Replace the infusion solution with one containing a known concentration of this compound.
-
-
Post-Treatment Measurement:
-
After a sufficient equilibration period, repeat the stepwise infusion and IOP recording to determine the post-treatment outflow facility.
-
-
Data Analysis:
-
Compare the outflow facility before and after the administration of this compound to quantify the drug's effect.
-
Data Presentation
Quantitative data from these experiments should be summarized in a clear and concise format.
Table 1: Hypothetical IOP Reduction Following a Single Dose of 0.4% this compound in Rabbits
| Time Post-Dose (hours) | Mean Baseline IOP (mmHg) | Mean IOP in Treated Eye (mmHg) | Mean IOP in Control Eye (mmHg) | Mean IOP Reduction from Baseline (mmHg) | % IOP Reduction |
| 0 | 18.5 ± 1.2 | 18.5 ± 1.2 | 18.6 ± 1.3 | 0 | 0% |
| 1 | 18.5 ± 1.2 | 14.2 ± 1.0 | 18.4 ± 1.1 | 4.3 | 23.2% |
| 2 | 18.5 ± 1.2 | 13.1 ± 0.9 | 18.5 ± 1.2 | 5.4 | 29.2% |
| 4 | 18.5 ± 1.2 | 13.8 ± 1.1 | 18.6 ± 1.3 | 4.7 | 25.4% |
| 6 | 18.5 ± 1.2 | 15.0 ± 1.3 | 18.5 ± 1.2 | 3.5 | 18.9% |
| 8 | 18.5 ± 1.2 | 16.2 ± 1.4 | 18.4 ± 1.1 | 2.3 | 12.4% |
| 24 | 18.5 ± 1.2 | 18.1 ± 1.2 | 18.6 ± 1.3 | 0.4 | 2.2% |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Dose-Response of this compound on IOP in Monkeys
| Drug Concentration | Peak IOP Reduction (mmHg) | Time to Peak Effect (hours) | Duration of Action (hours) |
| Vehicle | 0.5 ± 0.3 | - | - |
| 0.1% Verosudil HCl | 2.8 ± 0.5 | 2 | > 6 |
| 0.2% Verosudil HCl | 4.1 ± 0.6 | 2 | > 8 |
| 0.4% Verosudil HCl | 5.5 ± 0.7 | 2 | > 8 |
Data are presented as mean ± standard deviation.
Conclusion
The in vivo assessment of this compound efficacy relies on well-established animal models and precise measurement techniques. The primary endpoint for efficacy is the reduction of intraocular pressure, which can be reliably measured using tonometry in rabbits and non-human primates. Further mechanistic understanding can be gained by evaluating the drug's effect on aqueous humor outflow facility. The protocols and data presentation formats provided herein offer a robust framework for the preclinical evaluation of this compound and other ROCK inhibitors in development for the treatment of glaucoma.
Application of Verosudil Hydrochloride in Primary Human Trabecular Meshwork Cells: A Detailed Guide for Researchers
Application Notes
Verosudil Hydrochloride, a potent and selective Rho kinase (ROCK) inhibitor, presents a significant area of interest for glaucoma research and the development of intraocular pressure (IOP) lowering therapeutics.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of this compound on primary human trabecular meshwork (HTM) cells.
The trabecular meshwork is a critical tissue in the conventional aqueous humor outflow pathway, and its increased contractility and extracellular matrix (ECM) deposition contribute to elevated IOP in glaucoma.[3] this compound targets the ROCK signaling pathway within HTM cells, leading to a reduction in actin stress fibers and focal adhesions.[1] This cellular relaxation is believed to increase the outflow of aqueous humor, thereby lowering IOP.[1][4]
Verosudil has demonstrated significant inhibitory activity against both ROCK1 and ROCK2 isoforms.[1][5] In vitro studies on porcine and human trabecular meshwork cells have shown that Verosudil dose-dependently reduces the length of actin stress fibers and the number of focal adhesions.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and the effects of ROCK inhibition on HTM cells.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Cell Type | Value | Reference |
| Ki | ROCK1 | N/A | 2 nM | [5][6][7] |
| ROCK2 | N/A | 2 nM | [5][6][7] | |
| IC50 | Actin Stress Fiber Disruption | Porcine TM Cells | 924 nM | [6][7] |
| Focal Adhesion Disruption | Human TM Cells | 818 nM | [6][7] |
Table 2: Effects of ROCK Inhibition on Gene Expression in HTM Cells
| Gene | Condition | Fold Change | Reference |
| IL-6 | H₂O₂ Treatment | 1.76 - 3.31 (increase) | [1] |
| H₂O₂ + Y-27632 | 0.83 - 1.28 (suppressed increase) | [1] | |
| IL-8 | H₂O₂ Treatment | 5.96 - 11.58 (increase) | [1] |
| H₂O₂ + Y-27632 | 2.43 - 6.13 (reduced increase) | [1] | |
| Thrombospondin-1 (TSP1) | Y39983 Treatment (1 µM) | Downregulated | [8] |
| Collagen Type I Alpha 1 Chain (COL1A1) | Y39983 Treatment (1 µM) | Downregulated | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its study in HTM cells.
Caption: this compound Signaling Pathway in HTM Cells.
Caption: Experimental Workflow for this compound Studies.
Experimental Protocols
Preparation and Storage of this compound
This compound should be handled with care in a laboratory setting.
-
Reconstitution: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution. For example, a 10 mM stock solution can be prepared.[4] Sonication may be recommended to aid dissolution.[4]
-
Storage: The solid form of this compound is stable for years when stored at -20°C.[2][9] The reconstituted stock solution in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[5]
Primary Human Trabecular Meshwork (HTM) Cell Culture
This protocol outlines the isolation and culture of primary HTM cells from donor corneal rims.
-
Materials:
-
Human donor corneoscleral rims
-
Dulbecco's Modified Eagle's Medium (DMEM), low glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Collagenase Type I
-
Dissection microscope and sterile instruments
-
-
Protocol:
-
Under a dissection microscope, carefully dissect the trabecular meshwork tissue from the corneoscleral rims.
-
Mince the isolated tissue into small pieces.
-
Incubate the tissue fragments in DMEM containing Collagenase Type I at 37°C to enzymatically digest the extracellular matrix and release the cells.[10][11]
-
Following digestion, centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin/Streptomycin) and plate in a culture flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency. For experiments, it is recommended to use cells before the 7th passage.[1]
-
Immunofluorescence Staining for Actin Cytoskeleton and Focal Adhesions
This protocol is for visualizing the effects of this compound on the actin cytoskeleton and focal adhesions in HTM cells.
-
Materials:
-
HTM cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Primary antibody against Vinculin (a focal adhesion marker)
-
Fluorescently-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
-
Protocol:
-
Seed HTM cells on glass coverslips and allow them to adhere and grow.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 6 hours).[1]
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[12]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Incubate with the primary antibody against Vinculin, diluted in blocking buffer, overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody and fluorescently-conjugated Phalloidin, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
-
Western Blot Analysis of ROCK Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets of ROCK, such as Myosin Light Chain (MLC) and Cofilin.
-
Materials:
-
HTM cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-MLC (Ser19), total MLC, phospho-Cofilin (Ser3), and total Cofilin.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Culture HTM cells and treat with this compound as required.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MLC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest or a loading control (e.g., β-actin).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Verosudil | ROCK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and culture of human trabecular meshwork cells by extracellular matrix digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Verosudil Hydrochloride Ophthalmic Solution: Application Notes and Protocols for Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verosudil Hydrochloride, also known as AR-12286, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] The inhibition of the Rho/ROCK signaling pathway in the trabecular meshwork of the eye leads to a relaxation of the tissue, resulting in increased aqueous humor outflow and a subsequent reduction in intraocular pressure (IOP).[4][5] This mechanism of action makes this compound a promising candidate for the treatment of glaucoma and ocular hypertension. These application notes provide detailed protocols for the preparation of this compound solutions for ophthalmic research, as well as methodologies for key in vitro and in vivo experiments to evaluate its efficacy.
Physicochemical and Pharmacological Properties
This compound is the hydrochloride salt of Verosudil, with a molecular formula of C17H18ClN3O2S.[2] It is a potent inhibitor of both ROCK1 and ROCK2 isoforms.[2]
| Property | Value | Reference |
| Molecular Formula | C17H18ClN3O2S | [2] |
| Molecular Weight | 327.40 g/mol (free base) | [3] |
| Mechanism of Action | Selective Rho-kinase (ROCK) inhibitor | [1][2][3] |
| Target | ROCK1 and ROCK2 | [2] |
Signaling Pathway
The Rho/ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell adhesion, migration, and contraction. In the trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation and cell contraction, which in turn increases resistance to aqueous humor outflow and elevates IOP. This compound, by inhibiting ROCK, counteracts these effects.
Caption: Rho/ROCK signaling pathway in the trabecular meshwork and the inhibitory action of this compound.
Experimental Protocols
Preparation of Sterile this compound Ophthalmic Solution (0.1% w/v)
This protocol describes the preparation of a sterile 0.1% (1 mg/mL) this compound ophthalmic solution suitable for preclinical research. The formulation is designed to be isotonic and buffered to a pH appropriate for ocular administration.
Materials:
-
This compound powder
-
Sodium chloride (NaCl)
-
Sodium phosphate monobasic (NaH2PO4)
-
Sodium phosphate dibasic (Na2HPO4)
-
Benzalkonium chloride (BAK) (50% solution) - optional preservative
-
Sterile, pyrogen-free water for injection (WFI)
-
0.22 µm sterile syringe filters
-
Sterile ophthalmic dropper bottles
Equipment:
-
Calibrated analytical balance
-
pH meter
-
Sterile glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Autoclave
-
Laminar flow hood
Procedure:
-
Calculations:
-
For 10 mL of a 0.1% solution, weigh 10 mg of this compound.
-
Calculate the amount of tonicity-adjusting agent (e.g., NaCl) required to make the solution isotonic (approximately 0.9% NaCl equivalent).
-
Prepare a phosphate buffer solution (e.g., 10 mM) to a final pH of 6.8-7.2.
-
-
Preparation of Buffered Vehicle:
-
In a sterile beaker inside a laminar flow hood, dissolve the calculated amounts of sodium phosphate monobasic, sodium phosphate dibasic, and sodium chloride in approximately 8 mL of WFI.
-
Adjust the pH to 6.8-7.2 using 1N NaOH or 1N HCl if necessary.
-
If a preservative is desired, add the appropriate volume of benzalkonium chloride solution to achieve a final concentration of 0.01%.
-
Add WFI to bring the final volume to 10 mL.
-
-
Dissolution of this compound:
-
Slowly add the 10 mg of this compound powder to the buffered vehicle while stirring continuously with a sterile magnetic stir bar.
-
Stir until the powder is completely dissolved.
-
-
Sterilization and Packaging:
-
Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile ophthalmic dropper bottle inside the laminar flow hood.
-
Aseptically seal the bottle.
-
-
Quality Control:
-
Visually inspect the final solution for any particulate matter.
-
Measure the final pH to ensure it is within the target range.
-
Perform sterility testing to confirm the absence of microbial contamination.
-
Caption: Workflow for the sterile preparation of this compound ophthalmic solution.
In Vitro Assay: Actin Stress Fiber Staining in Trabecular Meshwork Cells
This protocol details a method to visualize the effect of this compound on actin stress fibers in cultured human trabecular meshwork (HTM) cells.
Materials:
-
Primary or immortalized HTM cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Glass coverslips
-
6-well plates
Procedure:
-
Cell Culture:
-
Culture HTM cells on sterile glass coverslips in 6-well plates until they reach 70-80% confluency.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle.
-
Incubate the cells for 6-24 hours at 37°C and 5% CO2.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of the actin stress fibers and nuclei.
-
Data Analysis:
-
Qualitatively assess the changes in actin stress fiber morphology and organization between control and treated cells.
-
Quantify the changes in stress fibers using image analysis software (e.g., ImageJ) by measuring parameters such as fiber intensity, length, and number.
In Vivo Study: Ocular Hypertension Model in Rabbits
This protocol describes the induction of ocular hypertension in rabbits and the subsequent evaluation of the IOP-lowering effect of topically administered this compound.
Animals:
-
New Zealand White rabbits (male or female, 2-3 kg)
Materials:
-
Sterile 0.1% this compound ophthalmic solution
-
Vehicle control (the same formulation without the active ingredient)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Method for inducing ocular hypertension (e.g., intracameral injection of hypertonic saline or viscoelastic substance)
Procedure:
-
Animal Acclimatization and Baseline IOP Measurement:
-
Acclimatize the rabbits to the laboratory conditions for at least one week.
-
Measure the baseline IOP in both eyes of each rabbit for several days to establish a stable baseline.
-
-
Induction of Ocular Hypertension:
-
Anesthetize the rabbits.
-
Induce ocular hypertension in one eye of each rabbit using a validated method. The contralateral eye can serve as a normotensive control.
-
Monitor the IOP to confirm a sustained elevation.
-
-
Treatment:
-
Once a stable ocular hypertensive model is established, randomize the animals into treatment and control groups.
-
Instill one drop (approximately 30-50 µL) of 0.1% this compound solution into the hypertensive eye of the treatment group.
-
Instill one drop of the vehicle control into the hypertensive eye of the control group.
-
Dosing frequency can be once or twice daily, depending on the study design.
-
-
IOP Measurement:
-
Measure the IOP in both eyes at regular intervals post-instillation (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) for the duration of the study.
-
Apply a topical anesthetic before each IOP measurement.
-
-
Ocular Examination:
-
Perform regular ocular examinations to assess for any signs of irritation, inflammation, or other adverse effects (e.g., hyperemia).
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for each group at each time point.
-
Determine the change in IOP from baseline for each group.
-
Statistically compare the IOP reduction between the this compound-treated group and the vehicle-treated group.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Trabecular Meshwork Cells
| Parameter | Verosudil HCl Concentration | Result |
| Actin Stress Fibers | 100 nM | Disruption of organized fibers |
| 1 µM | Significant reduction in stress fibers | |
| 10 µM | Complete loss of prominent stress fibers | |
| Cell Contraction | 1 µM | Inhibition of carbachol-induced contraction |
Table 2: In Vivo IOP-Lowering Efficacy of 0.1% this compound in a Rabbit Model of Ocular Hypertension
| Time Post-Dose | Mean IOP Reduction from Baseline (mmHg) ± SD | p-value vs. Vehicle |
| 2 hours | 5.2 ± 1.1 | <0.01 |
| 4 hours | 6.8 ± 1.5 | <0.001 |
| 8 hours | 4.5 ± 0.9 | <0.01 |
| 24 hours | 2.1 ± 0.7 | <0.05 |
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate institutional animal care and use committee (IACUC) approval is required for all animal studies. Researchers should adhere to all applicable safety guidelines and regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Role of the Rho GTPase/Rho kinase signaling pathway in pathogenesis and treatment of glaucoma: Bench to bedside research - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Verosudil Hydrochloride experiments
Welcome to the technical support center for Verosudil Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent, reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AR-12286 Hydrochloride) is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It exhibits equal inhibitory activity against both ROCK1 and ROCK2 isoforms with a Ki of 2 nM for both.[1][2][3][4] The primary mechanism of action involves the inhibition of ROCK, which plays a crucial role in regulating the actin cytoskeleton. This inhibition leads to changes in cell shape, adhesion, and motility.[5][6]
Q2: What are the common applications of this compound in research?
This compound is primarily used in studies related to glaucoma and ocular hypertension.[1][2] It has been shown to increase the trabecular outflow facility, thereby reducing intraocular pressure.[1][2] Other research applications include investigating its effects on actin stress fibers, focal adhesions, and cell migration.[2][4]
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to aliquot the stock solution and store it at -20°C for short-term storage (months) or -80°C for long-term storage (up to a year) to avoid repeated freeze-thaw cycles.[2][3] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.[2]
Q4: What are the known off-target effects of this compound?
While this compound is a potent ROCK inhibitor, it can exhibit less selective inhibition of other kinases at higher concentrations. These include PKA, PKCθ, MRCKα, and CAMKIV, with Ki values of 69 nM, 9322 nM, 28 nM, and 5855 nM, respectively.[1][2] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of ROCK Signaling
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit ROCK in your specific cell type or experimental system. | Perform a dose-response experiment to determine the optimal concentration for your assay. Start with a broad range (e.g., 1 nM to 10 µM) and narrow it down. |
| Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Use a fresh aliquot of this compound for your experiment. Ensure proper storage conditions are maintained. |
| Cellular Factors: High cell density or high protein concentration in the culture medium can potentially reduce the effective concentration of the inhibitor. | Optimize cell seeding density and consider reducing the serum concentration in your media during treatment, if possible for your cell type. |
| Incorrect Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) may have an effect on your cells. | Always include a vehicle control (medium with the same concentration of the solvent) in your experiments to account for any solvent-related effects. |
Issue 2: Poor Solubility or Precipitation in Culture Medium
| Possible Cause | Troubleshooting Step |
| High Final Concentration of Solvent: A high percentage of the organic solvent (e.g., DMSO) in the final culture medium can be toxic to cells and cause the compound to precipitate. | Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1% for DMSO). |
| Direct Dilution in Aqueous Buffer: Directly diluting a concentrated stock in an aqueous buffer can sometimes lead to precipitation. | Try a serial dilution of the stock solution in the solvent first, before adding it to the aqueous medium. Pre-warming the medium to 37°C may also help.[3] |
| Compound Saturation: The concentration of this compound may be exceeding its solubility limit in the culture medium. | If high concentrations are required, consider using a different solvent system or a formulation with solubilizing agents, if appropriate for your experiment. |
Issue 3: Observed Cell Toxicity or Unexpected Phenotypes
| Possible Cause | Troubleshooting Step |
| Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, leading to unintended cellular effects.[1][2] | Use the lowest effective concentration determined from your dose-response experiments. Consider using another ROCK inhibitor with a different selectivity profile as a comparison. |
| Solvent Toxicity: The solvent used to dissolve the compound may be causing cellular stress or toxicity. | Test the effect of different concentrations of the solvent on your cells in a vehicle control experiment. |
| Contamination: The this compound stock or the cell culture may be contaminated. | Ensure aseptic techniques are followed. Test your cell lines for mycoplasma contamination. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Ki (nM) |
| ROCK1 | 2[1][2][3][4] |
| ROCK2 | 2[1][2][3][4] |
| PKA | 69[1][2] |
| MRCKα | 28[1][2] |
| CAMKIV | 5855[1][2] |
| PKCθ | 9322[1][2] |
Table 2: Effective Concentrations of Verosudil in Cellular Assays
| Cell Type | Assay | Effective Concentration | Reference |
| Porcine Trabecular Meshwork (PTM) Cells | Actin Stress Fiber Reduction | 0.001-100 µM | [1][2] |
| Human Trabecular Meshwork (HTM) Cells | Focal Adhesion Reduction | 0.001-100 µM | [1][2] |
| Primary Human Conjunctival Fibroblasts | Inhibition of TGF-β-induced α-SMA | 250-500 nM | [4] |
Experimental Protocols
Protocol 1: Assessment of Actin Stress Fiber Disruption
-
Cell Seeding: Plate cells (e.g., Porcine Trabecular Meshwork cells) on glass coverslips in a 24-well plate and allow them to adhere and grow to sub-confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 6 hours).[1][2]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells with PBS and stain for F-actin using a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) according to the manufacturer's instructions.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Analysis: Acquire images using a fluorescence microscope. Analyze the length and organization of actin stress fibers. A reduction in the length and number of stress fibers indicates ROCK inhibition.
Protocol 2: Focal Adhesion Analysis
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a suitable cell line (e.g., Human Trabecular Meshwork cells).[1][2]
-
Fixation and Permeabilization: Follow steps 3 and 4 from Protocol 1.
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against a focal adhesion protein (e.g., anti-vinculin or anti-paxillin) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting, Imaging, and Analysis: Follow steps 6 and 7 from Protocol 1. Analyze the number and size of focal adhesions. A decrease in the number and size of focal adhesions suggests ROCK inhibition.
Visualizations
Caption: ROCK Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Verosudil | ROCK | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Verosudil Hydrochloride in cellular models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Verosudil Hydrochloride in cellular models, with a specific focus on identifying and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as AR-12286) is a potent, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It exhibits equal inhibitory activity against the two isoforms of ROCK, ROCK1 and ROCK2.[3] The primary on-target mechanism involves the inhibition of ROCK, which leads to the disassembly of actin stress fibers and a reduction in focal adhesions.[1] This mechanism is utilized in glaucoma treatment to relax the trabecular meshwork and increase aqueous humor outflow, thereby lowering intraocular pressure.[4][5]
Q2: What are the known off-targets of this compound?
A2: While Verosudil is highly potent against ROCK1 and ROCK2, it has been shown to be less selective against other kinases at higher concentrations. Documented off-targets include Protein Kinase A (PKA), Myotonic Dystrophy Kinase-related CDC42-binding Kinase Alpha (MRCKA), Protein Kinase C Theta (PKCT), and Calmodulin-dependent Protein Kinase II Alpha (CAM2A).[1][3] It is crucial to consider these off-targets when interpreting experimental results, especially at higher concentrations of the inhibitor.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years.[2] Once reconstituted in a solvent like DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[2] Like many ROCK inhibitors, proper storage is essential to ensure its activity.[6]
Q4: What are the typical on-target cellular effects of ROCK inhibition by Verosudil?
A4: Inhibition of ROCK signaling by Verosudil typically results in distinct morphological and cytoskeletal changes. These include a dose-dependent reduction in actin stress fibers, a decrease in the number of focal adhesions, and subsequent changes in cell shape, often leading to cell rounding.[1][5] In the context of human pluripotent stem cells (hPSCs), ROCK inhibitors are known to prevent dissociation-induced apoptosis (anoikis) and improve survival during passaging and cryopreservation.[7][8]
Kinase Inhibition Profile
The following table summarizes the quantitative inhibitory activity of Verosudil against its primary targets and known off-targets. This data is critical for designing experiments that can distinguish between on-target and off-target effects based on concentration.
| Target Kinase | Abbreviation | Inhibitor Constant (Ki) | Selectivity vs. ROCK (Fold Difference) | Citation |
| Rho-associated kinase 1 | ROCK1 | 2 nM | 1x | [1][3] |
| Rho-associated kinase 2 | ROCK2 | 2 nM | 1x | [1][3] |
| Myotonic Dystrophy Kinase-related CDC42-binding Kinase Alpha | MRCKA | 28 nM | 14x | [1][3] |
| Protein Kinase A | PKA | 69 nM | 34.5x | [1][3] |
| Calmodulin-dependent Protein Kinase II Alpha | CAM2A | 5855 nM | 2927.5x | [1][3] |
| Protein Kinase C Theta | PKCT | 9322 nM | 4661x | [1][3] |
Troubleshooting Guide
Q5: My cells show unexpected changes in viability or function that don't seem related to the ROCK pathway. How can I determine if this is an off-target effect?
A5: This is a common challenge when working with kinase inhibitors.[9] An unexpected phenotype could be due to the inhibition of one of Verosudil's known off-targets (like PKA or MRCKA) or a previously uncharacterized interaction.
Recommended Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis for both your expected (on-target) phenotype and the unexpected (off-target) phenotype. Off-target effects typically require higher concentrations of the inhibitor than on-target effects. Compare the EC50 values.
-
Use a Control Compound: Compare the effects of Verosudil to another structurally different ROCK inhibitor (e.g., Y-27632, Fasudil).[10] If the unexpected phenotype is unique to Verosudil, it is likely an off-target effect.
-
Genetic Validation: The most definitive way to confirm an off-target effect is to use genetic tools. Use CRISPR/Cas9 to knock out ROCK1 and/or ROCK2.[11] If the cells lacking the primary target still exhibit the phenotype when treated with Verosudil, the effect is unequivocally off-target.[11]
-
Phenotypic Rescue: If you suspect a specific off-target (e.g., PKA), attempt a rescue experiment by overexpressing a constitutively active form of that kinase.
Q6: I am not observing the expected disruption of actin stress fibers. What could be the issue?
A6: If you do not see the expected on-target effects, consider the following:
-
Inhibitor Potency: Ensure your Verosudil stock has been stored correctly to maintain its potency.[6]
-
Concentration: The IC50 for disrupting actin stress fibers in some cell types is in the high nanomolar range (~800-900 nM).[1][3] You may need to increase the concentration, but be mindful of engaging off-targets.
-
Cell Type Specificity: The density of the ROCK signaling network and its downstream effectors can vary between cell types. Some cells may be less sensitive to ROCK inhibition.
-
Confirmation of Target Engagement: Use Western Blot to check the phosphorylation status of a direct ROCK substrate, such as Myosin Light Chain 2 (p-MLC2). A decrease in p-MLC2 levels is a reliable indicator that the inhibitor is engaging its target in the cell.
Q7: How can I distinguish between a direct off-target effect and an indirect on-target effect?
A7: This is a nuanced but important distinction. A direct on-target effect is the inhibition of ROCK. An indirect on-target effect is a downstream consequence of ROCK inhibition that may not be immediately obvious. A direct off-target effect is the inhibition of a completely different kinase.[9]
Key Experimental Protocols
Protocol 1: Validating On-Target Engagement via Western Blot
This protocol confirms that Verosudil is inhibiting ROCK activity within the cell by measuring the phosphorylation of its downstream target, Myosin Light Chain 2 (MLC2).
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of Verosudil concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated MLC2 (Thr18/Ser19) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Strip the membrane and re-probe for total MLC2 and a loading control (e.g., GAPDH or β-actin) to normalize the data. A dose-dependent decrease in the ratio of p-MLC2 to total MLC2 indicates on-target ROCK inhibition.
Protocol 2: Kinase Selectivity Profiling
To comprehensively identify off-targets, screen Verosudil against a broad panel of kinases. This is typically performed as a service by specialized companies.[12][13]
-
Assay Format Selection: Choose a suitable assay format, such as a radiometric assay (e.g., ADP-Glo) or a fluorescence-based assay.[12]
-
Kinase Panel Selection: Select a diverse panel of kinases, ideally representing a large portion of the human kinome, to screen against.[12]
-
Compound Preparation: Prepare Verosudil at a fixed concentration (e.g., 1 µM) for the initial screen.
-
Screening: The assay measures the enzymatic activity of each kinase in the presence of Verosudil compared to a vehicle control. The result is typically expressed as percent inhibition.
-
Follow-up: For any kinases that show significant inhibition in the initial screen, perform follow-up dose-response assays to determine the IC50 or Ki values. This provides quantitative data on the potency of Verosudil against each identified off-target.
Protocol 3: Differentiating On- vs. Off-Target Effects with CRISPR/Cas9
This protocol provides a definitive method to ascertain if a cellular phenotype is caused by inhibition of ROCK1/2 or an off-target molecule.[11]
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) specific to exons of ROCK1 and ROCK2 into a suitable vector.
-
Transfection: Co-transfect the host cell line with a Cas9-expressing plasmid and the gRNA plasmids.
-
Clonal Selection: Isolate single cells and expand them to form clonal populations.
-
Knockout Validation: Screen the clones to identify those with successful biallelic knockout of ROCK1 and/or ROCK2. Validation should be done at both the genomic (sequencing) and protein (Western Blot) levels.
-
Phenotypic Assay: Treat the validated knockout clones and the parental (wild-type) cell line with Verosudil.
-
Analysis:
-
If the phenotype is observed in the wild-type cells but is absent in the knockout cells, the effect is on-target .
-
If the phenotype persists in the knockout cells, the effect is mediated by an off-target mechanism.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Verosudil | ROCK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 8. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
Adjusting Verosudil Hydrochloride treatment duration for optimal therapeutic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verosudil Hydrochloride (formerly known as AR-12286).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Rho kinase (ROCK). It targets both ROCK1 and ROCK2 isoforms with high affinity. The primary therapeutic effect, particularly in the context of glaucoma and ocular hypertension, is achieved by increasing the outflow of aqueous humor through the trabecular meshwork, which leads to a reduction in intraocular pressure (IOP).[1] This is accomplished by inducing changes in the cytoskeleton of trabecular meshwork cells, leading to the disruption of actin stress fibers and a reduction in focal adhesions. This results in cell relaxation and increased permeability of the trabecular meshwork.[2][3]
Q2: What is the recommended starting point for treatment duration in preclinical in vivo models?
Based on available preclinical data, the treatment duration for this compound can vary depending on the animal model and the experimental goals. For short-term efficacy studies, a treatment duration of one week has been shown to significantly reduce IOP in a mouse model of steroid-induced ocular hypertension.[4] In other models, treatment has been administered for up to five weeks.
Q3: What have clinical trials shown regarding the optimal treatment duration of this compound in humans?
Published clinical trial data on this compound (AR-12286) is primarily from short-term studies. A Phase 2a clinical trial evaluated treatment over a 3-week period, with dosing regimens of once-daily and twice-daily.[5][6][7] This study demonstrated a dose-dependent reduction in IOP, with the most significant effect observed with twice-daily dosing. The development of AR-12286 was discontinued by Aerie Pharmaceuticals in favor of Netarsudil, which was judged to have a longer duration of action, limiting the availability of long-term clinical data for Verosudil.[8]
Q4: How does the therapeutic effect of this compound change with once-daily versus twice-daily dosing?
In a 3-week clinical trial, both once-daily and twice-daily dosing of this compound resulted in statistically significant reductions in IOP.[6] However, the largest reductions in IOP were observed with twice-daily dosing.[5][6][7] Notably, once-daily evening dosing produced highly significant IOP reductions that were sustained throughout the following day.[5][6]
Q5: Are there any known long-term studies on the efficacy of this compound?
Troubleshooting Guide
Issue 1: Suboptimal reduction in intraocular pressure (IOP) in an animal model.
-
Possible Cause 1: Inadequate Treatment Duration.
-
Troubleshooting Step: Consider extending the treatment duration. While effects have been observed within a day in some models, a sustained and maximal effect may require a longer treatment period.[4] Monitor IOP at regular intervals to determine if a plateau has been reached.
-
-
Possible Cause 2: Incorrect Dosing Frequency.
-
Troubleshooting Step: If using a once-daily regimen, consider switching to a twice-daily administration. Clinical data suggests that twice-daily dosing can lead to a greater reduction in IOP.[6]
-
-
Possible Cause 3: Insufficient Drug Concentration.
-
Troubleshooting Step: Verify the concentration of the this compound solution. Ensure proper formulation and solubility. Consider performing a dose-response study to identify the optimal concentration for your specific animal model.
-
Issue 2: Variability in in vitro trabecular meshwork cell response.
-
Possible Cause 1: Cell Culture Conditions.
-
Troubleshooting Step: Ensure consistent cell culture conditions, including media composition, passage number, and cell density. Primary human trabecular meshwork cells can exhibit donor-to-donor variability.
-
-
Possible Cause 2: Assay Sensitivity.
-
Troubleshooting Step: Optimize the experimental assay. For contractility assays, ensure the 3D culture model is properly established. For permeability assays, verify the integrity of the cell monolayer before adding the compound.
-
Data Presentation
Table 1: Summary of this compound (AR-12286) Clinical Trial Data on Treatment Duration and IOP Reduction
| Study Phase | Patient Population | Treatment Duration | Dosing Frequency | Concentration | Mean IOP Reduction from Baseline |
| Phase 2a | Glaucoma or Ocular Hypertension | 3 weeks | Once-daily (AM) | 0.25% | Up to 5.4 mmHg |
| Phase 2a | Glaucoma or Ocular Hypertension | 3 weeks | Once-daily (PM) | 0.25% | Up to 5.4 mmHg (sustained next day)[5][6] |
| Phase 2a | Glaucoma or Ocular Hypertension | 3 weeks | Twice-daily | 0.25% | Up to 6.8 mmHg (28%)[5][6][7] |
Table 2: Summary of this compound Preclinical Data
| Animal Model | Condition | Treatment Duration | Dosing Frequency | Outcome |
| Mouse | Steroid-Induced Ocular Hypertension | 1 week | Not specified | Significant IOP reduction[4] |
| Rabbit | Ocular Hypertension Model | Not specified | Not specified | Significant IOP reduction |
Experimental Protocols
1. In Vitro Trabecular Meshwork (TM) Contractility Assay
This protocol is adapted from studies investigating the effect of ROCK inhibitors on TM cell contractility in a 3D culture model.[2][3]
-
Cell Culture:
-
Culture primary human trabecular meshwork (pHTMC) cells in Trabecular Meshwork Cell Medium.
-
Use cells between passages 3 and 6 for experiments.
-
-
3D Culture Model:
-
Coat wells of a 96-well plate with Matrigel™.
-
Seed pHTMC on top of the Matrigel™ to allow for the formation of a 3D mesh-like structure.
-
Induce a glaucoma-like phenotype by treating the cells with Transforming Growth Factor-beta 2 (TGF-β2) for 48 hours.
-
-
Treatment with this compound:
-
After TGF-β2 induction, treat the cells with varying concentrations of this compound for 24 hours.
-
Include a vehicle control and a positive control (e.g., another known ROCK inhibitor).
-
-
Analysis:
-
Fix and stain the cells for F-actin (Phalloidin) and nuclei (DAPI).
-
Image the 3D cultures using confocal microscopy.
-
Quantify changes in the meshwork organization and cell morphology. A relaxation of the meshwork and a decrease in stress fibers would indicate a positive effect of this compound.
-
2. Measurement of Trabecular Meshwork Outflow Facility In Vitro
This protocol is a generalized method based on in vitro permeability assays used to assess the effect of compounds on trabecular meshwork barrier function.[10]
-
Cell Culture:
-
Culture human trabecular meshwork cells on a porous membrane insert (e.g., Transwell®).
-
Allow the cells to form a confluent monolayer.
-
-
Measurement of Transendothelial Electrical Resistance (TEER):
-
Measure the TEER across the cell monolayer to ensure its integrity.
-
-
Treatment:
-
Add this compound to the apical side of the insert at desired concentrations.
-
Include a vehicle control.
-
-
Permeability Assay:
-
Add a fluorescent tracer (e.g., FITC-dextran) to the apical chamber.
-
At various time points, collect samples from the basal chamber.
-
Measure the fluorescence in the basal chamber samples to determine the amount of tracer that has passed through the cell monolayer.
-
An increase in permeability is indicative of an effect on outflow facility.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in trabecular meshwork cells.
References
- 1. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rho Kinase Inhibitor AR-12286 Reverses Steroid-Induced Changes in Intraocular Pressure, Effective Filtration Areas, and Morphology in Mouse Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Ocular hypotensive effect of the Rho kinase inhibitor AR-12286 in patients with glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Long-Term Intraocular Pressure-Lowering Effects and Adverse Events of Ripasudil in Patients with Glaucoma or Ocular Hypertension over 24 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of the Effects of Trabecular Meshwork Outflow Drugs on the Permeability and Nitric Oxide Production in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Side Effect Profiles of Verosudil Hydrochloride and Netarsudil in Glaucoma Treatment
For Immediate Release
[City, State] – [Date] – A comprehensive review of the available clinical trial data provides a comparative analysis of the side effect profiles of two Rho kinase (ROCK) inhibitors, Verosudil Hydrochloride and Netarsudil, used in the management of elevated intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. This guide, intended for researchers, scientists, and drug development professionals, summarizes the adverse events associated with each medication, details the experimental protocols for assessing these side effects, and visualizes the underlying signaling pathways.
Netarsudil, a ROCK and norepinephrine transporter (NET) inhibitor, has undergone extensive clinical evaluation in Phase 3 trials, providing a robust dataset of its ocular side effect profile. This compound, a selective ROCK inhibitor, has been evaluated in Phase 2 clinical trials, with published data on its safety and tolerability.
Mechanism of Action
Both this compound and Netarsudil are part of a class of drugs that target the Rho kinase (ROCK) signaling pathway, a key regulator of cellular contraction in the trabecular meshwork of the eye. Inhibition of ROCK leads to the relaxation of the trabecular meshwork cells, which in turn increases the outflow of aqueous humor and lowers intraocular pressure.[1][2][3] Netarsudil possesses a dual mechanism of action, as it also inhibits the norepinephrine transporter (NET). This secondary action is believed to contribute to a decrease in aqueous humor production.[4]
Comparative Side Effect Profiles
The following tables summarize the quantitative data on the most frequently reported ocular adverse events for this compound and Netarsudil from their respective clinical trials. It is important to note that a direct head-to-head comparative trial has not been conducted; therefore, the data is derived from separate clinical studies.
Table 1: Ocular Adverse Events for this compound (AR-12286)
| Adverse Event | Concentration | Dosing Frequency | Incidence | Clinical Trial |
| Conjunctival Hyperemia | 0.05%, 0.1%, 0.25% | q.d. PM | <10% | Phase 2a[5][6] |
| Conjunctival Hyperemia | 0.25% | b.i.d. | Not specified, transient | Phase 2a[5][6] |
| Conjunctival Hyperemia | 0.25% | b.i.d. | Discontinuation in 1/140 patients | Phase 2b[7] |
| Conjunctival Hyperemia | 0.5% | q.d. PM | Discontinuation in 1/140 patients | Phase 2b[7] |
| Mild Stinging upon Instillation | 0.5% | q.d. PM | Noted as an adverse event of note | Phase 2b[7] |
Table 2: Ocular Adverse Events for Netarsudil (0.02%)
| Adverse Event | Incidence | Clinical Trial Series |
| Conjunctival Hyperemia | 50-53% | ROCKET-1 & ROCKET-2[8] |
| Conjunctival Hyperemia | 54.9% | J-ROCKET[9] |
| Conjunctival Hemorrhage | 11% | MERCURY I[8] |
| Cornea Verticillata | 5% | MERCURY I[8] |
| Blurred Vision | Not specified | Noted as a side effect |
| Instillation Site Pain | Not specified | Noted as a side effect |
| Increased Lacrimation | Not specified | Noted as a side effect |
Experimental Protocols
The assessment of ocular side effects in the clinical trials for both this compound and Netarsudil involved standardized ophthalmological examinations.
Assessment of Conjunctival Hyperemia
Conjunctival hyperemia, the most common side effect for both drugs, is typically assessed and graded by trained investigators using a slit-lamp biomicroscope. While the specific grading scale used in every trial is not always reported, common methodologies include:
-
Photographic Grading Scales: Standardized photographs depicting varying degrees of redness are used as a reference for the investigator. The McMonnies scale is one such example that may be employed.[10]
-
Descriptive Grading Scales: These scales use a numerical rating (e.g., 0-4 or 0-3) with descriptive anchors for each grade, such as "none," "mild," "moderate," and "severe." The investigator matches the patient's presentation to the most appropriate description.
The examination is conducted at baseline and at specified follow-up visits throughout the trial to monitor any changes in the severity of hyperemia.
Slit-Lamp Biomicroscopy for Other Ocular Side Effects
A comprehensive slit-lamp examination is a cornerstone for evaluating a wide range of potential ocular adverse events. The procedure involves a detailed, magnified examination of the anterior segment of the eye. Key assessments include:
-
Corneal Examination: The cornea is meticulously inspected for any opacities, edema, or other abnormalities. The presence of cornea verticillata, which are whorl-like patterns on the corneal epithelium, is a known side effect of Netarsudil and is specifically looked for. Corneal staining with fluorescein dye, graded using scales like the National Eye Institute (NEI) or Oxford schemes, can be used to assess for epithelial defects.[11][12][13]
-
Conjunctival Examination: Besides hyperemia, the conjunctiva is examined for signs of allergic reaction, such as follicles or papillae, and for the presence of any hemorrhages.
-
Anterior Chamber Assessment: The clarity of the aqueous humor is evaluated for any signs of inflammation, such as cells or flare.
-
Iris and Lens Examination: The iris is inspected for any changes in morphology, and the lens is checked for any new or progressing opacities.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and Netarsudil.
Caption: this compound's mechanism of action and side effect pathway.
References
- 1. Role of the Rho GTPase/Rho kinase signaling pathway in pathogenesis and treatment of glaucoma: Bench to bedside research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effect of 0.04% AR-13324, a ROCK, and norepinephrine transporter inhibitor, on aqueous humor dynamics in normotensive monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Ocular hypotensive effect of the Rho kinase inhibitor AR-12286 in patients with glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Rho-kinase Inhibitors in Ocular Diseases: A Translational Research Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Grading of corneal and conjunctival staining in the context of other dry eye tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Validation of a Modified National Eye Institute Grading Scale for Corneal Fluorescein Staining - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Verosudil Hydrochloride
For laboratory professionals engaged in groundbreaking research and development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant operational environment. Verosudil Hydrochloride, a ROCK inhibitor utilized in studies related to glaucoma and ocular hypertension, requires meticulous disposal procedures due to its potential environmental and health impacts.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Hazard Profile and Safety Data
Understanding the hazard profile of this compound is the first step in implementing appropriate handling and disposal protocols. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the safety precautions outlined in the Safety Data Sheet (SDS) is mandatory.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Experimental Protocols for Disposal
While specific experimental protocols for the disposal of this compound are not detailed in publicly available safety data sheets, the guiding principle is to treat it as a hazardous chemical waste. The following procedural steps are based on general best practices for chemical waste disposal and information from the available SDS.[1]
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Safety goggles with side-shields
-
Protective gloves (chemically resistant)
-
Impervious clothing
-
A suitable respirator if there is a risk of dust or aerosol formation
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated this compound powder and any contaminated solids (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container. Do not mix with other incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
Step 3: Storage Pending Disposal Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1] The storage area should be cool and away from direct sunlight and sources of ignition.[1]
Step 4: Final Disposal The final disposal of this compound waste must be conducted through an approved and licensed waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[1] All disposal activities must adhere to prevailing country, federal, state, and local regulations.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.
References
Personal protective equipment for handling Verosudil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Verosudil Hydrochloride, a potent Rho kinase (ROCK) inhibitor used in glaucoma and ocular hypertension research. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is mandatory to prevent inhalation, dermal contact, and eye exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory where this compound is handled to protect against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling this compound. Always inspect gloves for tears or punctures before use. Double gloving is recommended when handling the pure compound or high concentrations. |
| Body Protection | Impervious Laboratory Coat | A long-sleeved lab coat that is impervious to chemicals should be worn to protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powdered form of this compound, especially when weighing or transferring the compound, to prevent inhalation of fine particles.[1] |
Operational Plan: Safe Handling and Experimental Protocol
Safe handling of potent active pharmaceutical ingredients (APIs) like this compound requires adherence to strict protocols to minimize exposure risk.
Engineering Controls:
-
Ventilation: All work with powdered this compound must be conducted in a certified chemical fume hood to control airborne particles.[1]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation and Decontamination:
-
Don all required PPE as outlined in the table above.
-
Decontaminate the work surface within the chemical fume hood with a suitable cleaning agent.
-
-
Weighing the Compound:
-
Place a calibrated analytical balance inside the fume hood.
-
Carefully weigh the desired amount of this compound powder onto weighing paper. Use caution to avoid generating dust.
-
-
Solubilization:
-
Gently transfer the weighed powder into an appropriate sterile container (e.g., a conical tube).
-
Add the desired volume of solvent (e.g., DMSO) to the container.
-
Securely cap the container and vortex or sonicate until the compound is fully dissolved.
-
-
Storage:
-
Clearly label the container with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C, to maintain stability.[1]
-
-
Post-Procedure Cleanup:
-
Wipe down all surfaces and equipment used with a deactivating solution or appropriate solvent.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All solid waste, including contaminated gloves, weighing paper, and disposable labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions of this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.[1]
-
-
Decontamination of Glassware:
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent to inactivate the compound, followed by a thorough washing. The initial rinsate should be collected as hazardous liquid waste.
-
-
Waste Pickup:
-
All hazardous waste containers must be disposed of through your institution's environmental health and safety (EHS) office for incineration or other approved disposal methods.
-
Visual Guides
The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step workflow for preparing a this compound stock solution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
